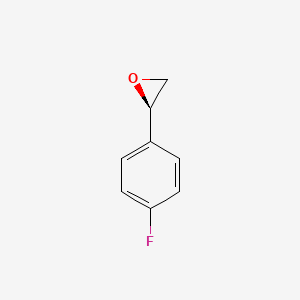

(S)-(4-Fluorophényl)oxirane

Vue d'ensemble

Description

-(S)-(4-Fluorophenyl)oxirane, also known as 4-fluoro-1-phenyl-1-oxirane, is a compound that is widely used in organic synthesis. It is a versatile building block for the preparation of a variety of functionalized molecules, such as chiral synthons, new drugs, and pharmaceutical intermediates. 4-fluoro-1-phenyl-1-oxirane is also commonly used as a starting material for the synthesis of enantiomerically pure compounds. This compound is of great interest to organic chemists due to its wide range of potential applications.

Applications De Recherche Scientifique

Intermédiaires de synthèse organique

Les cycles oxirane, tels que ceux présents dans « (S)-(4-Fluorophényl)oxirane », sont largement utilisés comme intermédiaires dans la production de divers produits chimiques. Ils jouent un rôle crucial dans l'introduction de groupes fonctionnels dans les molécules par le biais de réactions d'ouverture de cycle .

Applications pharmaceutiques

Les caractéristiques structurales uniques de composés comme « this compound » avec un cycle oxirane peuvent conduire à des applications thérapeutiques potentielles. Ces dernières sont généralement explorées pour leur importance pharmacologique et leur potentiel de développement de médicaments .

Industrie des polymères et des revêtements

Les oxiranes sont utilisés dans l'industrie des polymères et des revêtements, où leur réactivité est mise à profit pour produire des matériaux ayant les propriétés souhaitées .

Recherche sur les hydrates

Les effets géométriques et hydrophiles des composés oxirane sont étudiés dans la recherche sur les hydrates. Cela comprend l'étude de leur capacité à former des hydrates en fonction des tailles et des formes moléculaires, ainsi que leur effet sur la stabilité des hydrates .

Photopolymérisation cationique

“this compound” pourrait être impliqué dans des processus de photopolymérisation cationique, qui offrent des avantages uniques tels que la non-inhibition par l'oxygène et des durées de vie très longues des centres actifs, bénéfiques pour diverses applications .

Processus de copolymérisation

Les copolymères alternés, qui peuvent être produits à partir d'oxiranes, possèdent des propriétés distinctes par rapport aux autres copolymères. Le composé pourrait être étudié pour son potentiel dans les processus de copolymérisation par ouverture de cycle oxyanionique .

Mécanisme D'action

The mechanism of action for oxiranes often involves the ring-opening reaction. For instance, in the amine-catalyzed reaction of oxiranes with carboxylic acids, the carbocation generation via the ring-opening reaction of the oxirane-derived oxonium ion is indispensable for the crossover reaction from oxirane to the vinyl ether .

Orientations Futures

Oxiranes have been increasingly exploited in various fields, including the synthesis of advanced polymeric materials and as structural components of U.S. Food and Drug Administration (FDA) approved pharmaceuticals . Future research may focus on developing new methodologies for oxirane synthesis and incorporation, as well as utilizing the reactivity of oxiranes in the synthesis of complex molecules .

Propriétés

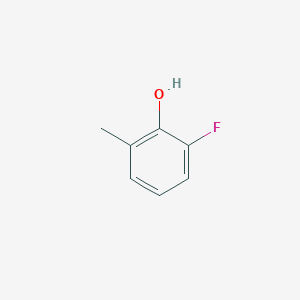

IUPAC Name |

(2S)-2-(4-fluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVNPQMUUHPPOK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459340 | |

| Record name | (S)-(4-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134356-74-4, 134356-73-3 | |

| Record name | (2S)-2-(4-Fluorophenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134356-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(4-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(4-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(4-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.